molecular formula C19H16FN3OS2 B2985137 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1421454-29-6

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2985137
M. Wt: 385.48
InChI Key: ADAIKKHUZVXJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound . These types of compounds are often used as intermediates in the synthesis of various drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are typically synthesized through a series of reactions involving benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives .

Scientific Research Applications

Synthesis and Anticancer Potential

Compounds structurally related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide have been synthesized and evaluated for their potential in cancer therapy. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized, showing potent cytotoxic activities against different cancer cell lines, including breast cancer cells. These compounds' molecular modeling and anticancer screening highlighted their potential as therapeutic agents, with some derivatives exhibiting significant cytotoxic results compared to reference drugs like 5-fluorouracil (Abu-Melha, 2021).

Antimicrobial Activity

Another significant application of compounds similar to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide is in antimicrobial research. Studies have shown these compounds' efficacy against various pathogens. For example, thiazole derivatives were synthesized and tested for their antimicrobial effects against foodborne Gram-positive and Gram-negative bacteria, as well as Candida and Aspergillus species, demonstrating considerable antimicrobial activity (Cankilic & Yurttaş, 2017).

Drug Design and Development

The structural features of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide and its derivatives have been explored in drug design, particularly focusing on improving metabolic stability and addressing pharmacokinetic concerns. For example, research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles, including compounds structurally related to the aforementioned chemical, to enhance metabolic stability and reduce deacetylation, a common metabolic pathway (Stec et al., 2011).

Future Directions

While specific future directions for this compound were not found, research into imidazo[2,1-b]thiazole derivatives and similar compounds is ongoing, particularly in the field of anticancer drug development .

properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS2/c1-12-17(10-21-18(24)9-15-3-2-8-25-15)26-19-22-16(11-23(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAIKKHUZVXJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide

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